molecular formula C6H15N<br>C6H15N<br>CH3CH(CH3)NHCH(CH3)CH3 B044863 Diisopropylamine CAS No. 108-18-9

Diisopropylamine

Cat. No.: B044863
CAS No.: 108-18-9
M. Wt: 101.19 g/mol
InChI Key: UAOMVDZJSHZZME-UHFFFAOYSA-N
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Description

Diisopropylamine is a secondary amine with the chemical formula C₆H₁₅N . It is a colorless liquid with an ammonia-like odor. This compound is widely used in organic synthesis due to its role as a precursor to various reagents and its utility in numerous chemical reactions .

Mechanism of Action

Target of Action

Diisopropylamine (DIPA) is a secondary amine that is commonly used as a chemical intermediate and catalyst for the synthesis of pesticides and pharmaceuticals . It is primarily used as a precursor for certain herbicides and sulfenamides used in the vulcanization of rubber .

Mode of Action

DIPA is a common amine nucleophile in organic synthesis . Due to its bulky structure, it is a more selective nucleophile than other similar amines, such as dimethylamine . It reacts with organolithium reagents to give lithium diisopropylamide (LDA), which is a strong, non-nucleophilic base .

Biochemical Pathways

DIPA is involved in the formation of lithium diisopropylamide (LDA), a widely used reagent in organic synthesis . LDA is known to inhibit pyruvate dehydrogenase kinase 4 (PDK4), which plays a crucial role in energy homeostasis by linking glycolysis to the tricarboxylic acid cycle and fatty acid synthesis .

Pharmacokinetics

A study conducted on horses showed that neither dipa nor its derivative, this compound dichloroacetate (dada), were detectable in equine blood samples . This suggests that DIPA may be rapidly metabolized and eliminated from the body.

Result of Action

It has been observed that dipa can inhibit lactic acid production and glucose uptake in mda-mb-231 cells, a breast adenocarcinoma cell line . DIPA administration also induced complete autophagy during early treatment stages and incomplete autophagy and cell death at later treatment stages .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DIPA. For instance, DIPA can react violently with oxidizing agents and strong acids . It readily neutralizes acids in exothermic reactions to form salts plus water . Therefore, the presence of such substances in the environment could potentially affect the action of DIPA.

Biochemical Analysis

Biochemical Properties

Diisopropylamine is a common amine nucleophile in organic synthesis . Because of its bulky structure, it is a more selective nucleophile than other similar amines, such as dimethylamine . It reacts with organolithium reagents to give lithium diisopropylamide (LDA) .

Cellular Effects

This compound Dichloroacetate (DADA), a derivative of this compound, has been shown to have significant effects on various types of cells. For instance, DADA has been found to enhance the growth of keratinocytes in 4-day culture at 1–30 μg/ml . In another study, DADA was found to restore Pyruvate Dehydrogenase (PDH) activity and ATP level in various organs of mice infected with influenza A PR/8/34 (H1N1) virus .

Molecular Mechanism

The molecular mechanism of this compound largely involves its interaction with other molecules in biochemical reactions. For instance, this compound reacts with organolithium reagents to give lithium diisopropylamide (LDA), a widely used reagent . In the case of DADA, it acts as a PDH kinase 4 (PDK4) inhibitor .

Temporal Effects in Laboratory Settings

The effects of this compound and its derivatives can change over time in laboratory settings. For instance, DADA has been found to significantly restore PDH activity and ATP level in various organs of mice infected with influenza A PR/8/34 (H1N1) virus when administered at 12-hour intervals for 14 days starting immediately after infection .

Dosage Effects in Animal Models

The effects of this compound and its derivatives can vary with different dosages in animal models. For instance, a transient diuretic effect was found to occur in 2 mares dosed with 0.80 mg DADA/kg body weight .

Metabolic Pathways

This compound and its derivatives are involved in various metabolic pathways. For instance, DADA, a PDH kinase 4 (PDK4) inhibitor, has been found to play a role in the regulation of energy homeostasis by affecting the activity of the PDH complex .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisopropylamine can be synthesized through the reductive amination of acetone with ammonia. The reaction typically uses a modified copper oxide catalyst, such as copper chromite. The overall reaction is as follows:

NH₃ + 2 (CH₃)₂CO + 2 H₂ → C₆H₁₅N + 2 H₂O\text{NH₃ + 2 (CH₃)₂CO + 2 H₂ → C₆H₁₅N + 2 H₂O} NH₃ + 2 (CH₃)₂CO + 2 H₂ → C₆H₁₅N + 2 H₂O

This method involves the reaction of ammonia with acetone in the presence of hydrogen gas and a catalyst .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves continuous flow reactors and optimized conditions to maximize yield and efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Lithium Diisopropylamide: Formed from the reaction with organolithium reagents.

    Salts: Formed from neutralization reactions with acids.

Comparison with Similar Compounds

  • Dimethylamine
  • Diethylamine
  • Triisopropylamine
  • N,N-Diisopropylethylamine

Comparison: Diisopropylamine is unique due to its bulkiness, which makes it a more selective nucleophile compared to dimethylamine and diethylamine. Its ability to form lithium diisopropylamide, a strong, non-nucleophilic base, sets it apart from other similar amines .

Properties

IUPAC Name

N-propan-2-ylpropan-2-amine
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InChI

InChI=1S/C6H15N/c1-5(2)7-6(3)4/h5-7H,1-4H3
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InChI Key

UAOMVDZJSHZZME-UHFFFAOYSA-N
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Canonical SMILES

CC(C)NC(C)C
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Molecular Formula

C6H15N, Array
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Related CAS

4111-54-0 (lithium salt), 63449-72-9 (sulfate[2:1]), 819-79-4 (hydrochloride)
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DSSTOX Substance ID

DTXSID9025085
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Molecular Weight

101.19 g/mol
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Physical Description

Diisopropylamine appears as a clear colorless liquid with an ammonia-like odor. Flash point 30 °F. Less dense than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion. Used to make other chemicals., Liquid, Colorless liquid with an ammonia- or fish-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an ammonia- or fish-like odor.
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Record name 2-Propanamine, N-(1-methylethyl)-
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Boiling Point

183 °F at 760 mmHg (NTP, 1992), 84 °C @ 760 mm Hg, 84 °C, 183 °F
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Flash Point

30 °F (NTP, 1992), -1 °C, 30 °F (-1 °C)(OPEN CUP), -6 °C o.c., 20 °F
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Solubility

Slightly soluble (NTP, 1992), Very soluble in acetone, benzene, ether, and ethanol., In water, 1.1X10+5 mg/l @ 25 °C, Solubility in water, g/l: 10 (slightly soluble), Miscible
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Density

0.717 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7169 @ 20 °C/4 °C, Relative density (water = 1): 0.72, 0.72
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Vapor Density

3.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.5 (AIR= 1), Relative vapor density (air = 1): 3.5, 3.5
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Vapor Pressure

129.25 mmHg (USCG, 1999), 79.4 [mmHg], 79.4 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 9.3, 70 mmHg
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Color/Form

Colorless liquid ...

CAS No.

108-18-9
Record name DIISOPROPYLAMINE
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Melting Point

-78 °F (NTP, 1992), -61 °C, -78 °F, -141 °F
Record name DIISOPROPYLAMINE
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Synthesis routes and methods I

Procedure details

A mixture of 10 mmole of lithium diisopropylamide (LDA), formed from n-butyllithium and diisopropylamine, in 10 mL of tetrahydrofuran was cooled to -78° C. Then 2 g of α-isopropyl-3,4-dimethoxybenzyl nitrile was added to the mixture. The reaction mixture was stirred at -78° C. for 20 minutes, 0.78 mL of epibromohydrin was added and stirring was continued for an additional two hours. The reaction mixture was then added to aqueous hydrochloric acid, the aqueous solution was extracted with ether and the ether extracts were combined. The combined extracts were dried over magnesium sulfate, filtered and the organic solvent was removed from the filtrate to provide 2.66 g of an oil which was used immediately in Step (b), below.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

For example, an imidazopyrimidine (7, Step 4) can be prepared from an appropriate α-bromo or α-chloro ketone with 2-aminopyrimidine in a polar protic solvent such as isopropanol or ethanol or a non-polar solvent such as toluene with or without a base such as sodium bicarbonate to give an imidazo[1,2-a]pyrimidine (7). The imidazo[1,2-a]pyrimidine (7) can be converted to the desired imidazol-2-amine (8, Step 5) with hydrazine, hydrazine hydrate, or hydrazine hydrochloride or hydroxylamine. The primary amino group of compound 8 can then be coupled with the carboxylic acid of compound 5 in Scheme 1 using coupling agents to give compounds of Formula Ia, I and II. Common coupling conditions involve using a coupling agent such as benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate, propylphosphonic anhydride, dicylohexylcarbodiimide, o-benzotriazol-1-yl-N,N,N′N′-tetramethyluronium tetrafluoroborate, and 2-(1H-7-azabenzotriazol-1-yl)--1,1,3,3-tetramethyl uronium hexafluorophosphate methanaminium and an organic base such as N-methylmorpholine or diisopropylamine to give compounds of formula Ia.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
propylphosphonic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
o-benzotriazol-1-yl-N,N,N′N′-tetramethyluronium tetrafluoroborate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
2-(1H-7-azabenzotriazol-1-yl)--1,1,3,3-tetramethyl uronium hexafluorophosphate methanaminium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

Compounds of formula (50), wherein R4 and R5 are as defined in formula (I) and R6 is aryl or heteroaryl, can be prepared as described in Scheme 6. Ethyl 7-methoxy-2-methyl-3-quinolinecarboxylate can be prepared using the procedures described in Synthetic Comm., 17(14):1647-1653 (1987). Ethyl 7-methoxy-2-methyl-3-quinolinecarboxylate can be treated with a reducing agent, such as, but not limited to, lithium aluminum hydride or sodium borohydride, to provide (7-methoxy-2-methyl-3-quinolinyl)methanol. (7-Methoxy-2-methyl-3-quinolinyl)methanol can be treated with a chlorinating reagent, such as, but not limited to, thionyl chloride to provide 3-(chloromethyl)-7-methoxy-2-methylquinoline. 3-(Chloromethyl)-7-methoxy-2-methylquinoline can be treated with sodium cyanide or potassium cyanide to provide (7-methoxy-2-methyl-3-quinolinyl)acetonitrile. (7-Methoxy-2-methyl-3-quinolinyl)acetonitrile can be treated with acid, such as, but not limited to, glacial acetic acid and concentrated sulfuric acid, in water and 1,4-dioxane with heat to provide (7-methoxy-2-methyl-3-quinolinyl)acetic acid. (7-Methoxy-2-methyl-3-quinolinyl)acetic acid can be treated with a reducing agent, such as, but not limited to, B2H6, borane-THF complex, or borane-pyridine complex, to provide 2-(7-methoxy-2-methyl-3-quinolinyl)ethanol. 2-(7-Methoxy-2-methyl-3-quinolinyl)ethanol can be treated with methanesulfonyl chloride and a base, such as, but not limited to, triethylamine or diisopropylamine to provide 2-(7-methoxy-2-methyl-3-quinolinyl)ethyl methanesulfonate. 2-(7-Methoxy-2-methyl-3-quinolinyl)ethyl methanesulfonate can be treated with an amine of formula (5) to provide amines of formula (47). Amines of formula (47) can be treated with BBr3 to provide hydroxy compounds of formula (48). Hydroxy compounds of formula (48) can be treated with trifluoromethanesulfonic anhydride or trifluoromethanesulfonyl chloride to provide triflates of formula (49). Triflates of formula (49) can be treated with boronic acids of formula (7) as described in Scheme 1 to provide compounds of formula (50).
Name
2-(7-Methoxy-2-methyl-3-quinolinyl)ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Synthesis of Dienes 23 and 24 as illustrated in FIG. 4. EDC Coupling of Alcohol 18a with Keto Acid 21. A solution of keto acid 21 (2.43 g, 14.3 mmol, 1.2 equiv), 4-(dimethylamino)pyridine (4-DMAP, 0.145 g, 1.2 mmol, 0.1 equiv) and alcohol 18a (4.048 g, 11.9 mmol, 1.0 equiv) in methylene chloride (40 mL, 0.3 M) was cooled to 0° C. and then treated with 1-ethyl-(3-dimethylaminopropyl)-3-carbodiimide hydrochloride (EDC, 2.74 g, 14.3 mmol, 1.2 equiv). The reaction mixture was stirred at 0° C. for 2 h and then at 25° C. for 12 h. The solution was concentrated to dryness in vacuo, and the residue was taken up in EtOAc (10 mL) and water (10 mL). The organic layer was separated, washed with saturated NH4Cl solution (10 mL) and water (10 mL) and dried (MgSO4). Evaporation of the solvents followed by flash column chromatography (silica gel, 4% EtOAc in hexanes) resulted in pure keto ester 22a (5.037 g, 86%). Step B. Aldol Condensation of Ester 22a with Aldehyde 7. A solution of keto ester 22a (1.79 g, 3.63 mmol, 1.0 equiv) in THF (15 mL) was added via cannula to a freshly prepared solution of lithium diisopropylamide [LDA; formed by addition of n-BuLi (2.83 mL, 1.6 M solution in hexanes, 4.58 mmol, 1.25 equiv) to a solution of diisopropylamine (0.61 mL, 4.36 mmol, 1.2 equiv) in THF (30 mL) at −10° C. and stirring for 30 min] at −78° C. After 15 min the reaction mixture was allowed to warm to −40° C. and was stirred for 45 min. The reaction mixture was cooled to −78° C. and a solution of aldehyde 7 (0.740 g, 5.8 mmol, 1.6 equiv) in THF (15 mL) was added dropwise. The resulting mixture was stirred for 15 min, then warmed to 40° C. for 30 min, cooled back to −78° C. and then quenched by slow addition of saturated aqueous NH4Cl solution (10 mL). The reaction mixture was warmed to 25° C., diluted with EtOAc (10 mL) and the aqueous phase was extracted with EtOAc (3×10 mL). The combined organic layers were dried (MgSO4), concentrated under reduced pressure and subjected to flash chromatographic purification (silica gel, 5 20% EtOAc in hexanes) to afford a mixture of aldol products 23 (926 mg, 42%) and 24 (724 mg, 33%), along with unreacted starting keto ester 22a (178 mg, 10%).
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
keto ester
Quantity
1.79 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Dienes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Keto Acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
keto acid
Quantity
2.43 g
Type
reactant
Reaction Step Six
[Compound]
Name
alcohol
Quantity
4.048 g
Type
reactant
Reaction Step Six
Quantity
0.145 g
Type
catalyst
Reaction Step Six
Quantity
40 mL
Type
solvent
Reaction Step Six
[Compound]
Name
1-ethyl-(3-dimethylaminopropyl)-3-carbodiimide hydrochloride
Quantity
2.74 g
Type
reactant
Reaction Step Seven
[Compound]
Name
Ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Synthesis routes and methods V

Procedure details

Synthesis of Hydroxy Acids 33 and 34 as illustrated in FIG. 6. Aldol Condensation of Acid 21 with Aldehyde 7. A solution of keto acid 21 (752 mg, 4.42 mmol, 1.0 equiv) in THF (22 mL) was added dropwise at −780° C. to a freshly prepared solution of LDA [formed by addition of n-BuLi (6.49 mL, 1.6 M solution in hexanes, 10.4 mmol, 2.35 equiv) to a solution of diisopropylamine (1.43 mL, 10.2 mmol, 2.3 equiv) in THF (44 mL) at −10° C. and stirring for 30 min]. After stirring for 15 min the reaction mixture was allowed to warm to −30° C. and stirred at that temperature for 1.5 h. The reaction mixture was cooled back to −78° C. and a solution of aldehyde 7 (0.891 g, 7.07 mmol, 1.6 equiv) in THF (22 mL) was added via cannula. The resulting mixture was stirred for 15 min at −78° C., then warmed to 40° C. and stirred for 1 h, cooled to −78° C. and quenched by slow addition of saturated aqueous NH4Cl (10 mL) solution. The reaction mixture was warmed to 0° C., and acetic acid (1.26 mL, 22.1 mmol, 5.0 equiv) was added, followed by warming to 25° C. Extractions with EtOAc (6×15 mL), filtration through a short plug of silica gel and concentration afforded, in high yield, a mixture of aldol products 33 and 34 along with unreacted starting acid 21 in a 35:50:15 ratio (1H NMR). This crude material was used without further purification.
Name
Quantity
44 mL
Type
solvent
Reaction Step One
[Compound]
Name
Hydroxy Acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Acid 21
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
keto acid
Quantity
752 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
22 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diisopropylamine
Reactant of Route 2
Diisopropylamine
Reactant of Route 3
Reactant of Route 3
Diisopropylamine
Reactant of Route 4
Reactant of Route 4
Diisopropylamine
Reactant of Route 5
Reactant of Route 5
Diisopropylamine
Reactant of Route 6
Reactant of Route 6
Diisopropylamine
Customer
Q & A

Q1: What is the molecular formula and weight of diisopropylamine?

A1: this compound has the molecular formula (CH3)2CHNHCH(CH3)2 and a molecular weight of 101.19 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: this compound can be characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 15N, 6Li), infrared (IR) spectroscopy, and gas chromatography coupled with various detectors like a flame ionization detector (GC-FID) or headspace sampler (GC-HS). [, , , , ]

Q3: Is this compound compatible with acetonitrile as a solvent?

A3: Yes, this compound is compatible with acetonitrile. Research shows its use in acetonitrile for selective fluorescence quenching of polycyclic aromatic hydrocarbons. []

Q4: How does this compound function as a catalyst in organic synthesis?

A4: this compound acts as a base in various organic reactions. It's commonly used to generate lithium diisopropylamide (LDA), a strong, non-nucleophilic base widely employed for deprotonating weakly acidic organic compounds. For example, this compound plays a catalytic role in the magnesiation of N-Heterocycles with i-PrMgCl · LiCl. []

Q5: Can you provide an example of this compound's role in a specific reaction?

A5: this compound, in conjunction with phosphorus oxychloride, facilitates the preparation of 2-Morpholinoethyl Isocyanide from the corresponding formamide. This isocyanide finds application as a coupling reagent in peptide synthesis. []

Q6: How do structural modifications of this compound affect its reactivity?

A6: Structural modifications, such as changes in the alkyl groups or introduction of other functional groups, can significantly impact this compound's basicity, steric hindrance, and overall reactivity. For example, replacing one or both isopropyl groups with bulkier substituents would increase steric hindrance, potentially altering its ability to participate in certain reactions or influencing its selectivity. []

Q7: What are the known toxicological properties of this compound?

A7: this compound is a strong alkaline substance. Studies indicate it can be an ocular irritant and cause respiratory irritation upon inhalation. [] Direct skin contact can lead to irritation, but this is attributed to its alkaline nature, which might be neutralized in formulated products. [] Notably, this compound displays mutagenicity in the Ames test, raising concerns about potential long-term carcinogenic effects. []

Q8: How is this compound typically quantified in pharmaceutical preparations?

A8: High-performance liquid chromatography (HPLC) is a widely used technique for the quantitative determination of this compound dichloroacetate in pharmaceutical formulations. Various HPLC methods have been developed and validated for analyzing this compound dichloroacetate in tablets, capsules, and injections. [, , , ]

Q9: What is the principle behind using a colorimetric indicator pad for detecting this compound permeation through protective gloves?

A9: Colorimetric indicator pads undergo a visible color change upon contact with specific analytes. For this compound, the color change is based on a chemical reaction between the amine and a reagent impregnated within the pad. This reaction generates a colored product, indicating the breakthrough of this compound and providing a visual indication of permeation. []

Q10: Are there known environmental concerns associated with this compound?

A10: While specific data on this compound's environmental impact might be limited within these research articles, it's crucial to consider its potential ecotoxicological effects due to its chemical nature. As an amine, it can contribute to the formation of harmful nitrosamines in the presence of nitrosating agents. [] Responsible waste management and exploration of alternative solvents are crucial aspects to mitigate potential environmental risks. [, , ]

Q11: What factors can affect the dissolution rate of this compound-containing compounds?

A11: Several factors can influence the dissolution rate, including:

  • pH of the medium: this compound's solubility can be pH-dependent due to its basic nature. [, ]
  • Presence of co-solvents or surfactants: These can enhance solubility by modifying the solvent properties. []

Q12: Does this compound interact with drug-metabolizing enzymes?

A12: The provided research articles do not contain specific information regarding this compound's interaction with drug-metabolizing enzymes. Further research would be needed to determine if it acts as an inducer or inhibitor of these enzymes.

Q13: Are there any known alternatives to this compound for specific applications, and how do they compare in terms of performance, cost, and environmental impact?

A13: Yes, depending on the specific application, alternative bases and solvents can be considered. For example:

    Q14: How does research on this compound contribute to advancements in different scientific disciplines?

    A14: Research on this compound contributes to:

    • Material science: Exploration of this compound as a solvent or reagent in material synthesis, potentially leading to novel materials with tailored properties. []
    • Medicinal chemistry: Understanding its biological activities and toxicological profile, aiding in the development of safer and more effective pharmaceutical agents. [, , , , ]
    • Analytical chemistry: Development and validation of analytical techniques for the detection and quantification of this compound and its derivatives, ensuring quality control and facilitating research in various fields. [, , , , ]

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.